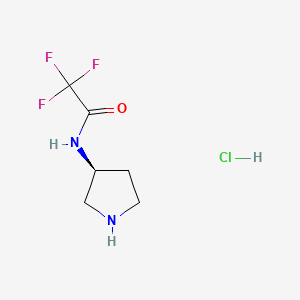
2-Naphthylamine-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthylamine-13C6 is a labeled isotopic compound of 2-naphthylamine, where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes. 2-Naphthylamine itself is a colorless solid that can turn reddish upon exposure to air due to oxidation. It has historical significance in the production of azo dyes but is known to be a carcinogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-naphthylamine-13C6 can be achieved through several synthetic routes. One common method involves the reduction of 2-nitronaphthalene. This process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures between 200-210°C .
Industrial Production Methods: Industrial production of 2-naphthylamine often involves the reduction of 2-nitronaphthalene using iron filings and hydrochloric acid. This method is preferred due to its cost-effectiveness and scalability. The labeled version, this compound, is produced similarly but with the incorporation of carbon-13 labeled precursors .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Naphthylamine-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ortho-carboxy-hydrocinnamic acid.
Reduction: When reduced by sodium in boiling amyl alcohol, it forms tetrahydro-3-naphthylamine.
Substitution: It can undergo substitution reactions to form sulfonic acid derivatives, which are used in dye production.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium in boiling amyl alcohol is used for reduction.
Substitution: Sulfonation reactions typically use sulfuric acid or oleum.
Major Products:
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various sulfonic acid derivatives used in dyes.
Applications De Recherche Scientifique
2-Naphthylamine-13C6 is widely used in scientific research, particularly in:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: For studying metabolic pathways and enzyme interactions.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: Used in the synthesis of dyes and as an analytical standard in quality control
Mécanisme D'action
The mechanism by which 2-naphthylamine-13C6 exerts its effects involves its metabolism to reactive intermediates. These intermediates can form adducts with proteins and DNA, leading to genetic damage. The primary metabolic pathway involves N-hydroxylation by cytochrome P450 enzymes, followed by further conjugation reactions. These reactive metabolites can bind to DNA, causing mutations and potentially leading to cancer .
Comparaison Avec Des Composés Similaires
2-Naphthylamine: The non-labeled version, used historically in dye production.
N-phenyl-13C6-1-naphthylamine: Another labeled compound used for similar research purposes.
Uniqueness: 2-Naphthylamine-13C6 is unique due to its isotopic labeling, which allows for precise tracing in analytical studies. This makes it invaluable in research settings where understanding the detailed mechanisms of chemical reactions and biological pathways is crucial .
Propriétés
Numéro CAS |
1329834-19-6 |
|---|---|
Formule moléculaire |
C10H9N |
Poids moléculaire |
149.143 |
Nom IUPAC |
naphthalen-2-amine |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1 |
Clé InChI |
JBIJLHTVPXGSAM-MROVPUMUSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N |
Synonymes |
2-Aminonaphthalene-13C6; β-Naphthylamine-13C6; 2-Naphthalenamine-13C6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)
![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)
![2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)



![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)

![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589175.png)
